4-Methoxy-4'-pyrrolidinomethyl benzophenone
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Description
Molecular Structure Analysis
The 4’-methoxy-3-pyrrolidinomethyl benzophenone molecule contains a total of 45 bonds. There are 24 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), 1 ether (aromatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
The molecular weight of 4-Methoxy-4’-pyrrolidinomethyl benzophenone is 295.4 g/mol. Its boiling point is 437.3ºC at 760 mmHg, and it has a density of 1.135g/cm3 .Scientific Research Applications
Photoprotective Applications
Benzophenone derivatives, including 4-Methoxy-4'-pyrrolidinomethyl benzophenone, are widely used as UV filters in cosmetic and skincare products to protect against UV radiation. These compounds absorb ultraviolet light, preventing it from penetrating the skin and causing damage. This application is crucial in preventing skin cancer and premature aging caused by sun exposure. The effectiveness of benzophenones as UV filters has been demonstrated in various studies, highlighting their significance in dermatological research and product development (Molina-Molina et al., 2008).
Environmental Impact
Research has also focused on the environmental presence and impact of benzophenone derivatives. These compounds have been detected in aquatic environments, raising concerns about their potential effects on wildlife and water quality. Studies have investigated the degradation, bioaccumulation, and ecotoxicological effects of benzophenones, contributing to the understanding of their environmental fate and guiding regulatory policies for their use and disposal. The determination of predicted no-effect concentrations (PNECs) for benzophenones in aquatic environments is an example of efforts to assess and mitigate their ecological risks (Guo et al., 2019).
Biological Effects
The biological effects of benzophenones, including endocrine-disrupting properties, have been a subject of research. Studies have explored how these compounds interact with hormonal systems, potentially affecting reproductive health and development in both humans and wildlife. The ability of benzophenones to mimic or interfere with hormone function has implications for understanding their safety and impact on health, leading to investigations into safer alternatives and regulatory measures to limit exposure (Molina-Molina et al., 2008).
properties
IUPAC Name |
(4-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-10-8-17(9-11-18)19(21)16-6-4-15(5-7-16)14-20-12-2-3-13-20/h4-11H,2-3,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNKLEOMNXCKBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582968 |
Source
|
Record name | (4-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-01-7 |
Source
|
Record name | (4-Methoxyphenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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